Yttrium(III) oxide, dispersion

Description

Yttrium(III) oxide, dispersion, also known as yttria, is a chemical compound with the formula Y₂O₃. It is an air-stable, white solid substance that is widely used in various industrial and scientific applications. This compound is known for its high melting point, chemical stability, and low coefficient of thermal expansion, making it a valuable material in high-temperature environments .

Propriétés

IUPAC Name |

oxo(oxoyttriooxy)yttrium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Y | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVEOZUMHYXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

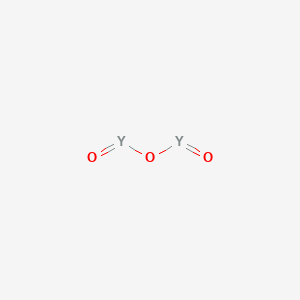

O=[Y]O[Y]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Y2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.810 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanical Dispersion and Bead Milling

Mechanical dispersion is a cornerstone for preparing stable Y₂O₃ nanoparticle suspensions. As detailed in CN111099648A, high-purity nano-Y₂O₃ powder is combined with absolute ethanol and an active dispersant under continuous stirring . The mixture undergoes bead milling using a planetary mill equipped with zirconia beads (0.3–0.5 mm diameter), which reduces agglomerates to primary particles <100 nm . Post-milling, filtration through a 0.22 μm membrane ensures removal of residual aggregates, yielding a dispersion with solids content up to 40 wt.% .

Key parameters influencing this method include:

-

Shear rate : Optimal at 1,500–2,000 rpm to balance energy input and heat generation.

-

Dispersant type : Polyacrylic acid (PAA) or ammonium polycarboxylate, added at 1–3 wt.%, enhances electrostatic stabilization .

-

Milling duration : Extended milling (>6 hours) risks contaminating the dispersion with eroded milling media .

Chemical Precipitation and Calcination

Chemical routes, such as the nitrate decomposition method in CN103173641B, involve dissolving yttrium nitrate (Y(NO₃)₃·6H₂O) in ethanol and ball-milling with ammonium paratungstate (APT) . The slurry is dried at 65°C, then calcined at 400–900°C to form Y₂O₃-WO₃ composite powders . Subsequent hydrogen reduction at 600–1,000°C produces nano-Y₂O₃-dispersed tungsten powder with a density of 18.28–19.2 g/cm³ .

Critical steps :

-

Precursor ratio : A Y(NO₃)₃:APT mass ratio of 1:40 ensures uniform Y₂O₃ distribution .

-

Calcination atmosphere : Airflow rates >5 L/min prevent incomplete nitrate decomposition .

-

Reduction kinetics : H₂ flow at 0.5–1.0 L/min minimizes oxide reformation during cooling .

Ultrasonic Spray Pyrolysis (USP)

USP, as explored in Sage journals, atomizes yttrium nitrate solutions into droplets, which undergo pyrolysis at 600–900°C . This gas-phase method produces spherical Y₂O₃ particles (200–500 nm) with crystallite sizes of 15–30 nm, determined via Williamson-Hall analysis .

Process variables :

-

Precursor concentration : 0.1–0.5 M solutions yield monodisperse particles; higher concentrations induce hollow morphologies .

-

Residence time : 10–30 seconds in the reactor ensures complete decomposition without sintering .

-

Quenching rate : Rapid cooling (<5°C/s) preserves nano-scale features .

Co-precipitation with Surfactant Control

The DiVA portal study highlights co-precipitation using NH₄HCO₃ or (NH₄)₂CO₃ as precipitants . Yttrium nitrate (0.1–0.5 M) is titrated into the precipitant at pH 8–9, with PAA or PEG surfactants (0.1–1.0 wt.%) added to inhibit agglomeration . Aging the precipitate at 70°C for 2 hours followed by calcination at 800°C produces Y₂O₃ powders with BET surface areas of 25–50 m²/g .

Optimization insights :

-

Precipitant selection : Carbonate precursors yield finer particles than hydroxide routes .

-

Washing protocol : Ethanol-propanol cycles reduce chloride contamination to <100 ppm .

-

Dispersant efficacy : PAA outperforms PEG in stabilizing high-concentration dispersions (>30 wt.%) .

Industrial-Scale Synthesis and Functionalization

American Elements’ commercial Y₂O₃ dispersions (e.g., Y-OX-01-NPD) utilize probe ultrasonication to deagglomerate nanoparticles (10–200 nm) in ethanol or mineral oil . Surface functionalization with silanes (e.g., APTES) or phosphonic acids enhances compatibility with polymer matrices .

Key specifications :

| Parameter | Range/Value |

|---|---|

| Particle size | 10–200 nm |

| Solids content | 5–40 wt.% |

| Zeta potential | ±30–50 mV (pH-dependent) |

| Viscosity | 10–500 cP |

Hybrid Mechanical-Chemical Methods

Recent advances combine high-pressure homogenization (HPH) with ball milling, as demonstrated in nickel superalloy-Y₂O₃ composites . HPH at 150–200 MPa disrupts soft agglomerates, while subsequent ball milling (12 hours, 180 rpm) achieves particle sizes <50 nm . This dual approach reduces oxygen pickup to <0.1 wt.% compared to pure mechanical methods .

Analyse Des Réactions Chimiques

Surface Redox Reactions

Y₂O₃ dispersions participate in redox processes:

Hydrogen Adsorption/Desorption

-

Below 700 K: Surface hydroxylation dominates:

-

Above 800 K: Bulk reduction occurs, forming oxygen vacancies .

TPR/TPD Data

| Process | Temperature (K) | H₂ Uptake (μmol/m²) | Dominant Product |

|---|---|---|---|

| Surface hydroxylation | 550–700 | 5–8 | H₂O |

| Bulk reduction | 800–1000 | 10–13 | H₂ |

Complexation Reactions in Solvent Extraction

Y³⁺ recovery using di(2-ethylhexyl)phosphoric acid (D2EHPA):

\text{Y}^{3+}_{(\text{aq})} + 3(\text{HR})_2\text{PO}_{(\text{org})} \leftrightarrow \text{YR}_3(\text{HR})_3_{(\text{org})} + 3\text{H}^+_{(\text{aq})}

Stripping efficiency depends on feed-to-strip volumetric ratio (optimal 1:1) .

Extraction Performance

| Volumetric Ratio (Feed:Strip) | Y³⁺ Recovery (%) | Extraction Rate (mol/m²·s) |

|---|---|---|

| 1:1 | 98.2 | |

| 2:1 | 84.7 |

Catalytic and Antioxidant Reactions

Photocatalysis

Y₂O₃ dispersions degrade methylene blue via radical generation:

Degradation efficiency reaches 92% under UV in 120 min .

Antioxidant Activity

Functionalized Y₂O₃ nanoparticles (7–8 nm) scavenge ROS:

Dose-dependent efficacy:

| Dose (mg/kg) | TAC Increase (%) | MDA Reduction (%) |

|---|---|---|

| 0.3 | 28.5 | 34.2 |

| 0.5 | 41.7 | 52.8 |

Doping and Luminescence

Er³⁺-doped Y₂O₃ dispersions exhibit upconversion luminescence:

Crystallinity achieved via calcination at 800°C for 8 h .

Fluorescence Properties

| Excitation (nm) | Emission Peaks (nm) | Quantum Yield (%) |

|---|---|---|

| 384 | 521, 535, 549, 559 | 64.6 |

Stability in Dispersion Media

Y₂O₃ nanoparticles remain stable in:

-

Aqueous media : pH 6–8 (zeta potential > |30| mV)

-

Organic solvents : Ethanol, mineral oil (no sedimentation for >6 months) .

Agglomeration occurs in polar aprotic solvents (e.g., DMF) due to reduced electrostatic repulsion.

Applications De Recherche Scientifique

Biomedical Applications

1.1. Drug Delivery and Bioimaging

Yttrium oxide nanoparticles are used in drug delivery systems and bioimaging due to their biocompatibility and ability to be functionalized with various biomolecules. Studies have shown that these nanoparticles can effectively deliver therapeutic agents while simultaneously providing imaging capabilities, particularly in cancer therapy. For instance, Yttrium oxide nanoparticles doped with europium have been reported to exhibit strong luminescence under UV light, making them suitable for bioimaging applications .

1.2. Anticancer Properties

Recent research indicates that nanoparticles exhibit selective cytotoxic effects against cancer cells while being safe for normal cells. This property is particularly valuable in developing targeted therapies for conditions such as triple-negative breast cancer (TNBC) . The nanoparticles' size and surface charge contribute to their efficacy in penetrating cellular membranes and delivering therapeutic agents directly to cancerous cells.

Optoelectronic Applications

2.1. Phosphors in Lighting

Yttrium oxide is widely used as a phosphor material in solid-state lighting and display technologies. When doped with rare-earth ions like europium or terbium, becomes an efficient red-emitting phosphor, crucial for color displays in televisions and LED lighting systems . The luminescence properties can be tuned by altering the doping concentration and annealing conditions, enhancing the brightness and efficiency of the emitted light.

2.2. Laser Host Materials

In laser technology, serves as a host material for solid-state lasers due to its high thermal conductivity and stability at elevated temperatures. Lasers utilizing doped with rare-earth elements are employed in various applications ranging from medical devices to industrial cutting tools .

Material Science Applications

3.1. Oxide Dispersion Strengthened Alloys

In metallurgy, yttrium oxide is utilized to create oxide dispersion strengthened (ODS) alloys, which exhibit enhanced mechanical properties at high temperatures. The incorporation of into metal matrices helps improve strength and thermal stability by preventing grain growth during processing . This application is particularly relevant in aerospace and automotive industries where materials must withstand extreme conditions.

3.2. Additives in Ceramics and Coatings

Yttrium oxide is also used as an additive in ceramic materials and protective coatings to enhance their durability and resistance to wear and corrosion. The inclusion of improves the mechanical properties of ceramics, making them suitable for high-temperature applications such as thermal barrier coatings .

Case Studies

Mécanisme D'action

The mechanism of action of yttrium(III) oxide varies depending on its application:

Biomedical Applications: In drug delivery and bioimaging, yttrium oxide nanoparticles interact with biological molecules and cells, enabling targeted delivery and imaging.

Thermal Barrier Coatings: this compound provides thermal stability and resistance to high temperatures, protecting underlying materials from thermal degradation.

Comparaison Avec Des Composés Similaires

Yttrium(III) oxide, dispersion can be compared with other similar compounds, such as:

Scandium(III) oxide (Sc₂O₃): Similar in structure and properties but less commonly used due to its higher cost.

Lutetium(III) oxide (Lu₂O₃): Also similar in structure but has different optical and electronic properties.

Zirconium oxide (ZrO₂): Used in similar applications but has different mechanical properties and is often stabilized with yttrium oxide to form yttria-stabilized zirconia (YSZ).

This compound stands out due to its unique combination of high thermal stability, chemical resistance, and versatile applications in various fields.

Activité Biologique

Yttrium(III) oxide (), particularly in its nanoparticle form (Yttrium oxide nanoparticles, or Y2O3-NPs), has garnered significant attention in biomedical research due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article delves into the biological activity of Yttrium(III) oxide dispersion, highlighting recent research findings, case studies, and data tables that illustrate its potential applications in medicine.

Overview of Yttrium(III) Oxide Nanoparticles

Yttrium(III) oxide nanoparticles are characterized by their unique physicochemical properties, such as small size, high surface area, and the ability to generate reactive oxygen species (ROS). These properties make them suitable for various applications in nanomedicine.

Physicochemical Properties:

- Average Size: Approximately 14 nm

- Zeta Potential: -53.2 mV

- Polydispersity Index: 0.630

These characteristics play a crucial role in their interaction with biological systems and their subsequent biological activity.

Anticancer Activity

Recent studies have demonstrated that Y2O3-NPs exhibit selective cytotoxic effects against cancer cells while sparing normal cells. A notable study focused on triple-negative breast cancer (TNBC) cells (MDA-MB-231) showed the following results:

- IC50 Value: 74.4 µg/mL for MDA-MB-231 cells.

- Effects on Normal Cells: No significant cytotoxicity observed in normal human dermal fibroblast (HDF) and retinal pigment epithelial (RPE1) cell lines.

The cytotoxic effects of Y2O3-NPs against cancer cells are attributed to several mechanisms:

-

Induction of Oxidative Stress:

- Increased levels of intracellular ROS.

- DNA damage evidenced by comet assays.

-

Apoptosis Induction:

- Upregulation of pro-apoptotic genes (CASP3, CASP8).

- Downregulation of the anti-apoptotic gene (BCL2).

-

Ferroptosis Activation:

- Induction of heme oxygenase-1 (HO-1), linked to ferroptosis pathways.

These findings suggest that Y2O3-NPs can selectively target cancer cells through oxidative stress and apoptosis while being safe for normal cells .

Antibacterial Activity

Yttrium oxide nanoparticles have also shown promising antibacterial properties against various pathogens:

- Effective Against: Gram-positive bacteria (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).

- Minimum Inhibitory Concentration (MIC): Reported as low as 8–10 µg/mL for effective bacterial suppression.

The antibacterial mechanism involves the penetration of Y2O3-NPs into bacterial cells, leading to increased ROS production and subsequent cell death .

Antioxidant Properties

Yttrium oxide nanoparticles demonstrate significant antioxidant activity, which is crucial for protecting cells from oxidative damage. This property is particularly beneficial in therapeutic contexts where oxidative stress plays a role in disease progression.

Case Study 1: Anticancer Effects on HeLa Cells

A study investigating the effects of Y2O3-NPs on HeLa cervical cancer cells found:

- Cell Viability Reduction:

- 25 µg/mL reduced viability by 52.6%.

- 50 µg/mL reduced viability by 59%.

- 100 µg/mL reduced viability by approximately 32%.

These results indicate that Y2O3-NPs could serve as a potential therapeutic agent for cervical cancer treatment .

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties of green-synthesized Y2O3-NPs:

- Inhibition Zones:

- Average inhibition zones ranged from 10 to 15 mm against tested bacteria.

This highlights the potential use of Y2O3-NPs in developing new antibacterial treatments .

Q & A

Q. What are the standard methodologies for synthesizing Yttrium(III) oxide dispersions with controlled particle size?

- Methodological Answer : Sol-gel processing is a widely used method, employing precursors like yttrium acetate hydrate or nitrate tetrahydrate dissolved in solvents such as 2-methoxyethanol. Hydrolysis and condensation reactions are controlled by adjusting pH, temperature, and precursor concentration to achieve uniform dispersions . For nanoparticle synthesis, thermal decomposition of yttrium-based coordination compounds (e.g., diethyl-2-nitromalonato complexes) at 250–350°C yields oxide layers with minimal impurities . Particle size can be further refined using electrophoretic deposition (EPD), where dispersion stability and precursor particle size (e.g., 0.5–2.0 microns) directly influence layer thickness and uniformity .

Q. How can researchers characterize the structural and thermal stability of Yttrium(III) oxide dispersions?

- Methodological Answer :

- X-ray diffraction (XRD) : Identifies crystallographic phases (e.g., cubic bixbyite structure) and detects impurities like unreacted precursors .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability by measuring weight loss during calcination, critical for applications requiring high-temperature resistance (e.g., refractory coatings) .

- Raman spectroscopy : Probes lattice vibrations to assess structural distortions caused by yttrium’s larger ionic radius (104 pm) in zirconia matrices, which stabilizes cubic phases .

Q. What are the primary applications of Yttrium(III) oxide dispersions in materials science?

- Methodological Answer :

- Optical materials : Dispersions enhance refractive index and reduce dispersion in specialty glasses, validated by UV-Vis spectroscopy and ellipsometry .

- Thin-film dielectrics : Spin-coated dispersions of yttrium oxide precursors form gate dielectrics in thin-film transistors (TFTs), with dielectric constants measured via impedance spectroscopy .

- Antibacterial hybrids : Incorporating yttrium oxide nanoparticles into glycerol citrate polymers improves antibacterial efficacy, tested using ASTM E2149-13a against E. coli and S. aureus .

Advanced Research Questions

Q. How can conflicting data on Yttrium(III) oxide’s melting point (2,425°C vs. 2,760 K) be resolved experimentally?

- Methodological Answer : Discrepancies arise from impurity levels (e.g., trace metals >99.9% purity vs. 99.99%) and measurement techniques. High-temperature differential scanning calorimetry (HT-DSC) under inert atmospheres (argon) minimizes oxidation effects. Cross-validation with in-situ high-pressure XRD (e.g., diamond anvil cell setups) can resolve phase transitions and confirm melting points under controlled conditions .

Q. What advanced techniques optimize dispersion stability for high-performance coatings?

- Methodological Answer :

- Zeta potential analysis : Adjusting pH or adding surfactants (e.g., polyethyleneimine) enhances electrostatic stabilization. Dispersions with zeta potentials >|30 mV| exhibit long-term stability .

- Dynamic light scattering (DLS) : Monitors particle agglomeration in real-time, critical for EPD processes requiring uniform deposition on substrates like pyrolytic graphite .

- Solvent engineering : Using low-polarity solvents (e.g., n-pentane) reduces Ostwald ripening during nanoparticle synthesis .

Q. How does Yttrium(III) oxide dispersion contribute to superconducting material synthesis, and what are key characterization challenges?

- Methodological Answer : Yttrium oxide dispersions are precursors for YBa₂Cu₃O₇ (YBCO) superconductors. Key steps include:

- Precursor homogeneity : Ensuring stoichiometric mixing via ball milling (e.g., 12 hr at 300 RPM) .

- Oxygen annealing : Controlled oxygen flow during calcination (800–900°C) optimizes Cu-O plane alignment, measured by SQUID magnetometry for critical temperature (Tc) validation .

- Challenges : Detecting secondary phases (e.g., Y₂BaCuO₅) via high-resolution TEM and mitigating carbon contamination from organic precursors using TGA-MS .

Q. What methodologies address contradictions in Yttrium(III) oxide’s role in zirconia stabilization?

- Methodological Answer : Conflicting reports on yttria’s efficacy in preventing zirconia phase transitions (tetragonal → monoclinic) require:

- Local structural analysis : Extended X-ray absorption fine structure (EXAFS) quantifies Y³⁺ substitution in Zr⁴⁺ sites and oxygen vacancy formation .

- Aging studies : Hydrothermal treatment (e.g., autoclaving at 134°C) simulates long-term stability, with phase fractions quantified by Rietveld refinement of XRD data .

Data Contradiction and Resolution

Q. How should researchers interpret varying reports on Yttrium(III) oxide’s bandgap (5.5 eV vs. lower values)?

- Methodological Answer : Bandgap variations stem from synthesis routes (sol-gel vs. solid-state) and defect concentrations. UV-Vis diffuse reflectance spectroscopy with Tauc plot analysis, combined with photoluminescence (PL) spectroscopy, identifies defect-related mid-gap states. For high-purity samples (>99.99%), ellipsometry under ultra-high vacuum provides accurate bandgap measurements .

Safety and Handling

Q. What protocols ensure safe handling of Yttrium(III) oxide dispersions in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use NIOSH-approved N95 respirators to prevent inhalation of nanoparticles .

- Waste disposal : Neutralize acidic dispersions (pH 7–8) before disposal, adhering to EPA guidelines for heavy metal-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.